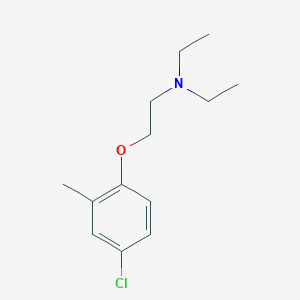![molecular formula C21H21N3O3 B5694381 N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5694381.png)
N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide, commonly known as AMOMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMOMA is a member of the oxadiazole family and is a white crystalline powder that is soluble in organic solvents.
作用机制
The mechanism of action of AMOMA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. In cancer cells, AMOMA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In insects, AMOMA has been shown to disrupt the function of acetylcholinesterase, an enzyme involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
AMOMA has been shown to exhibit various biochemical and physiological effects, depending on the application. In cancer cells, AMOMA has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In insects, AMOMA has been shown to cause paralysis and death, leading to the inhibition of pest infestation.
实验室实验的优点和局限性
AMOMA has several advantages for lab experiments, including its high purity, stability, and solubility in organic solvents. However, AMOMA also has some limitations, including its relatively low yield and potential toxicity to living organisms.
未来方向
There are several future directions for the study of AMOMA, including:
1. Further studies on the mechanism of action of AMOMA, particularly in cancer cells and insects.
2. Optimization of the synthesis method to improve the yield and reduce the potential toxicity of AMOMA.
3. Development of novel materials using AMOMA as a building block, with enhanced properties such as conductivity, thermal stability, and biocompatibility.
4. Exploration of the potential applications of AMOMA in other fields, such as energy storage and environmental remediation.
In conclusion, AMOMA is a promising chemical compound with potential applications in various fields. Further research is needed to fully understand its mechanism of action and to optimize its synthesis and potential applications.
合成方法
The synthesis of AMOMA involves the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carbaldehyde with N-allyl-2-phenoxyacetamide in the presence of a base. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of the product is typically around 80%.
科学研究应用
AMOMA has shown potential applications in various fields, including medicinal chemistry, material science, and agricultural science. In medicinal chemistry, AMOMA has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In material science, AMOMA has been used to synthesize novel materials with enhanced properties, such as conductivity and thermal stability. In agricultural science, AMOMA has been studied for its potential as a pesticide, as it has been shown to exhibit insecticidal activity against various pests.
属性
IUPAC Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxy-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-12-24(20(25)15-26-18-10-5-4-6-11-18)14-19-22-21(23-27-19)17-9-7-8-16(2)13-17/h3-11,13H,1,12,14-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLWGBRCMAISDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(CC=C)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxy-N-prop-2-enylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
![ethyl 4-(4-chlorophenyl)-2-{[(2-methoxyphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5694306.png)

![1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
![N-(2,6-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5694333.png)

![3-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5694353.png)
![4-[(4-phenyl-1-piperazinyl)methyl]quinoline](/img/structure/B5694356.png)


![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)


![3-methyl-N-[2-(4-morpholinyl)ethyl]-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B5694412.png)